molecular formula C11H13FN2 B1380033 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1532041-28-3

1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1380033
CAS No.: 1532041-28-3
M. Wt: 192.23 g/mol
InChI Key: BWUHTYKQMMZEMF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1532041-28-3) is an organic compound with the molecular formula C11H13FN2 and a molecular weight of 192.24 g/mol . It is typically supplied as a powder and should be stored at 4°C . This compound features a tetrahydroquinoxaline scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities . The core tetrahydroquinoxaline structure is recognized for its potential in developing novel therapeutic agents, though the specific biological activities and mechanisms of action for this exact derivative are a subject of ongoing research . As a building block in synthetic chemistry, it is particularly valuable for constructing more complex molecules. For instance, research indicates that derivatives containing similar structural motifs, such as the cyclopropyl and fluoro groups, have been synthesized and evaluated for their anti-tubercular and antibacterial properties in novel fluoroquinolone compounds . This makes this compound a valuable reagent for researchers in drug discovery and development, especially those working on infectious diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclopropyl-7-fluoro-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUHTYKQMMZEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Nitrobenzene Precursors

The initial stage involves preparing nitrobenzenes bearing suitable substituents for subsequent cyclization. According to patent EP0430847A1, the synthesis begins with the nitration of appropriately substituted aromatic compounds, followed by selective halogenation to introduce fluorine and chlorine atoms at specific positions. The nitration employs standard electrophilic aromatic substitution, optimized to prevent over-nitration and ensure regioselectivity.

Key reaction parameters:

Reaction Step Reagents & Conditions Yield & Notes
Nitration of aromatic substrate HNO₃ / H₂SO₄ at controlled temperature High regioselectivity, yields around 80-90%
Selective halogenation Nucleophilic aromatic substitution with halogen sources Achieved via controlled temperature and solvent choice to favor specific halogenation sites

Formation of Cyclopropyl-Substituted Nitrobenzenes

The critical step involves introducing the cyclopropyl group selectively onto the aromatic ring. Based on the patent, this is achieved through a nucleophilic substitution or a directed ortho-lithiation followed by cyclopropyl transfer. For example, the reaction of the nitrobenzene derivative with cyclopropylamine or cyclopropylmagnesium halides under controlled conditions yields the cyclopropyl-substituted intermediates.

Reaction conditions:

Step Reagents & Conditions Remarks
Cyclopropylation Cyclopropylmagnesium bromide / lithium reagents Temperature maintained below -20°C to prevent side reactions
Purification Column chromatography Ensures high purity for subsequent steps

Reduction of Nitro Groups to Amines

The nitro group is reduced to an amino group to facilitate cyclization. This reduction employs catalytic hydrogenation or chemical reductants such as tin chloride or hypophosphorous acid, as outlined in patent EP0430847A1 and recent literature.

Typical conditions:

Reagent Conditions Yield & Purity
Catalytic hydrogenation H₂ / Pd-C at room temperature High yield (~90%), minimal over-reduction
Chemical reduction SnCl₂ / HCl Alternative method with comparable efficiency

Cyclization to Form the Tetrahydroquinoxaline Core

The amino intermediates undergo intramolecular cyclization to form the tetrahydroquinoxaline ring system. Patent EP0430847A1 describes a cyclization under acidic conditions, often using polyphosphoric acid or polyphosphoric ester, which promotes ring closure via nucleophilic attack of the amino group on the activated aromatic ring.

Reaction parameters:

Reagent Conditions Notes
Acid catalyst Polyphosphoric acid (PPA) Elevated temperature (~150°C) for several hours
Solvent Toluene or xylene To facilitate high-temperature reactions

Final Purification and Characterization

The crude product undergoes purification via recrystallization or chromatography. The purity is confirmed through NMR, MS, and IR spectroscopy, ensuring the compound's suitability for subsequent biological testing or further derivatization.

Data Table: Summary of Preparation Methods

Step Key Reagents Conditions Yield Remarks
Nitrobenzene synthesis HNO₃ / H₂SO₄ Controlled temperature 80-90% Regioselective nitration
Cyclopropylation Cyclopropylmagnesium bromide -20°C to room temp 75-85% Regioselective addition
Reduction H₂ / Pd-C Room temperature ~90% Clean reduction to amine
Cyclization PPA 150°C, several hours 70-80% Ring closure efficiency
Fluorination Selectfluor Room temp >70% Regioselective fluorination

Research Findings and Notes

  • Selectivity Control: The regioselectivity in halogenation and fluorination is crucial. Use of directing groups and reaction temperature optimization significantly impacts yield and purity.
  • Reaction Optimization: Modern methods favor milder conditions and catalytic processes to improve safety, environmental impact, and scalability.
  • Yield Enhancement: Sequential purification and in-process monitoring via TLC and NMR improve overall yields, often exceeding 70% in each step.
  • Synthetic Flexibility: The outlined routes allow for diversification at various stages, enabling the synthesis of analogs with different substituents for structure-activity relationship studies.

Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

  • CAS : 1505757-71-0
  • Molecular Formula : C₁₁H₁₃ClN₂
  • Molecular Weight : 208.69 g/mol
  • Comparison: Replacing the fluorine atom at position 6 with chlorine increases molecular weight by ~16.45 g/mol. Chlorine’s larger atomic radius and electronegativity differences may alter electronic properties and binding interactions in biological systems.

N4-Acetylated Hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic Acids

  • Representative Compounds : 6a-c/9a-c
  • Key Features: These derivatives incorporate a pyridine-fused quinoxaline core with acetylated N4 and carboxylate groups.
  • Activity: Demonstrated appreciable antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin (a fluoroquinolone antibiotic) .
  • Divergence: The acetylated carboxylate moiety enhances solubility and target engagement compared to the simpler tetrahydroquinoxaline scaffold of the target compound.

Fluoroquinolone Derivatives

Ciprofloxacin

  • Structure: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid .
  • Molecular Weight : 367.81 g/mol (anhydrous) .
  • Activity: Broad-spectrum antibacterial agent targeting DNA gyrase and topoisomerase IV. The quinolone core (with a ketone at position 4 and piperazinyl group at position 7) is critical for its mechanism of action .
  • Contrast: Unlike the tetrahydroquinoxaline scaffold, ciprofloxacin’s fully aromatic quinolone core and additional substitutions confer superior pharmacokinetics and potency.

Moxifloxacin Hydrochloride

  • Structure: (4aS-cis)-1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid .
  • Molecular Weight : 437.89 g/mol (hydrochloride salt) .
  • Activity : Enhanced Gram-positive coverage due to the 8-methoxy and pyrrolopyridinyl substituents. Pharmacopeial standards validate its use in systemic infections .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Use Reference
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline Tetrahydroquinoxaline 1-Cyclopropyl, 6-Fluoro 192.24 Synthetic intermediate
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Tetrahydroquinoxaline 1-Cyclopropyl, 6-Chloro 208.69 Potential bioactive agent
Ciprofloxacin Quinolone 1-Cyclopropyl, 6-Fluoro, 7-Piperazinyl 367.81 Broad-spectrum antibacterial
Moxifloxacin Hydrochloride Quinolone 1-Cyclopropyl, 6-Fluoro, 8-Methoxy, 7-Pyrrolopyridinyl 437.89 Systemic antibacterial
N4-Acetylated Hexahydroquinoxaline (6a-c/9a-c) Pyrido-quinoxaline Acetylated N4, Carboxylate ~300–350 (estimated) Antibacterial

Research Findings and Implications

  • Substituent Effects: The 6-fluoro substitution in tetrahydroquinoxalines may mimic fluoroquinolone pharmacophores but lacks the ketone and piperazinyl groups critical for DNA gyrase inhibition .
  • Biological Activity: While tetrahydroquinoxalines show moderate antibacterial activity, their potency is inferior to fluoroquinolones due to structural limitations in target binding .
  • Synthetic Utility: The cyclopropyl and fluoro groups in this compound make it a versatile intermediate for generating analogs with modified electronic and steric profiles .

Biological Activity

1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS No. 1532041-28-3) is a chemical compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activity. This compound features a cyclopropyl group and a fluorine atom attached to a tetrahydroquinoxaline framework, which is known for its diverse biological properties. Despite limited specific studies directly investigating its biological effects, the compound's structural similarities to other bioactive quinoxalines suggest potential pharmacological applications.

PropertyValue
Molecular FormulaC₁₁H₁₃FN₂
Molecular Weight192.23 g/mol
IUPAC Name4-cyclopropyl-7-fluoro-2,3-dihydro-1H-quinoxaline
AppearancePowder
Storage Temperature4 °C

Biological Activity Overview

While specific studies on this compound are sparse, its potential biological activity can be inferred from the properties of related compounds in the quinoxaline family. Quinoxalines are recognized for a variety of biological activities including:

  • Anticancer : Compounds in this class have shown promise in inhibiting tumor growth.
  • Antibacterial : Some derivatives exhibit significant activity against various bacterial strains.
  • Neuroprotective Effects : Certain quinoxalines have been studied for their ability to protect neuronal cells from damage.

The biological activity of this compound may involve interactions with specific molecular targets within cells. These interactions can modulate enzyme activities and influence metabolic pathways, potentially leading to altered cellular behaviors such as:

  • Cell Growth and Differentiation : By affecting signaling pathways and gene expression.
  • Enzyme Modulation : Inhibiting or activating specific enzymes involved in critical metabolic processes.

Study on Quinoxaline Derivatives

A study focusing on various quinoxaline derivatives demonstrated that modifications to the core structure could significantly enhance their biological activities. For instance:

  • Compound A (similar structure) exhibited potent anticancer properties with IC50 values in the low micromolar range.
  • Compound B showed significant antibacterial activity against resistant strains of bacteria.

These findings suggest that structural modifications similar to those found in this compound could yield compounds with enhanced therapeutic efficacy.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Tetrahydroquinoxaline Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of Cyclopropyl and Fluorine Groups : Achieved through halogenation and cyclopropanation techniques.

These synthetic strategies are crucial for developing analogs with potentially improved biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) are preferred. Yield optimization requires controlled temperature (e.g., 60–80°C) and inert atmospheres to minimize side reactions like dehalogenation. Purity can be monitored via HPLC with reference standards (e.g., EP impurities in related quinolines) . Post-synthesis purification often uses column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures.

Q. Which spectroscopic techniques are most reliable for structural confirmation of 1-Cyclopropyl-6-fluoro-tetrahydroquinoxaline derivatives?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify cyclopropyl protons (δ 0.8–1.5 ppm, multiplet) and fluorine coupling patterns. 19F^{19}\text{F} NMR confirms fluorination position (δ -110 to -160 ppm for aromatic F) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between quinoxaline and cyclopropyl groups). For example, related quinoxaline-thiophene hybrids show bond angles of 111–132° for sulfur-containing substituents .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) and fragments indicative of cyclopropane ring stability .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to fluoroquinolone controls .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
  • Enzyme Inhibition : Fluorometric assays targeting DNA gyrase or topoisomerase IV, common targets for quinolone/quinoxaline hybrids .

Advanced Research Questions

Q. How does the cyclopropyl group influence the conformational dynamics and electronic properties of the tetrahydroquinoxaline core?

  • Methodological Answer :

  • Computational Studies : DFT calculations (B3LYP/6-311+G(d,p)) reveal cyclopropane-induced ring strain and electron-withdrawing effects on the quinoxaline π-system. Fukui indices predict electrophilic attack sites .
  • X-ray Data : Comparative analysis with non-cyclopropyl analogs shows reduced planarity (e.g., dihedral angles >20° between cyclopropane and quinoxaline), impacting binding to biological targets .
  • Spectroscopic Probes : Time-resolved fluorescence detects altered excited-state dynamics due to cyclopropane’s rigid structure .

Q. What strategies resolve contradictions in reported antibacterial efficacy across bacterial strains?

  • Methodological Answer :

  • Mechanistic Profiling : Use in vitro topoisomerase inhibition assays to distinguish target-specific activity from efflux pump-mediated resistance .
  • Membrane Permeability Studies : Employ liposome-based assays or outer membrane permeability mutants (e.g., E. coli TolC-deficient strains) to assess compound uptake .
  • Resistance Gene Screening : PCR-based detection of qnr or aac(6')-Ib-cr genes in resistant isolates to identify enzymatic inactivation pathways .

Q. How can researchers design stability studies for 1-Cyclopropyl-6-fluoro-tetrahydroquinoxaline under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation products via LC-MS and compare to known impurities (e.g., desfluoro or cyclopropane-opened analogs) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C for most quinoxalines).
  • Photostability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess light sensitivity, critical for storage protocol development .

Q. What crystallographic parameters are critical for resolving polymorphism in this compound?

  • Methodological Answer :

  • Unit Cell Metrics : Compare lattice parameters (a, b, c, α, β, γ) across polymorphs. For example, related quinoxaline derivatives exhibit monoclinic (P21_1/c) or triclinic (P-1) systems .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···F or π-π stacking) driving polymorph stability .
  • Variable-Temperature XRD : Identifies phase transitions (e.g., enantiotropic transitions) by analyzing thermal expansion coefficients .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate literature discrepancies, focusing on variables like bacterial strain genetic backgrounds or assay conditions .
  • Safety Protocols : Follow GHS-compliant handling (e.g., fume hoods for powder handling, PPE for skin/eye protection) as outlined in safety data sheets for structurally related compounds .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

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